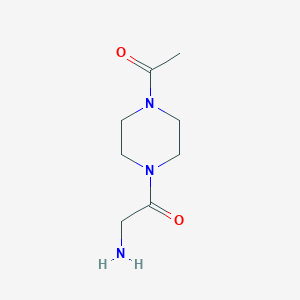

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-aminoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJKOOFYLVVGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, is a novel or not widely reported substance. As such, the information presented herein is a combination of experimental data for the key starting material, 1-acetylpiperazine, and a proposed synthetic route with predicted properties for the target compound based on established chemical principles and data from analogous structures.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2][3][4][5][6] The N-acetylpiperazine moiety, in particular, is a common building block in the synthesis of pharmacologically active compounds.[7] This technical guide provides a comprehensive overview of the known chemical properties of the key precursor, 1-acetylpiperazine, and a detailed, proposed synthetic protocol for the preparation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. This document is intended to serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of this class of compounds.

Physicochemical Properties

1-Acetylpiperazine (Starting Material)

1-Acetylpiperazine is a commercially available solid that serves as the primary starting material for the proposed synthesis. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(piperazin-1-yl)ethanone | [8] |

| CAS Number | 13889-98-0 | [7][8][9][10] |

| Molecular Formula | C₆H₁₂N₂O | [8][9][10] |

| Molecular Weight | 128.17 g/mol | [8][9][10] |

| Appearance | Clear light yellow liquid after melting / White to off-white solid | [7][11] |

| Melting Point | 31-34 °C | [7][9][10] |

| Boiling Point | 257.9 °C at 760 mmHg | [10] |

| Solubility | Soluble in water (210 g/L at 20°C) and methanol. | [7][9][11] |

| pKa (basic) | 7.9 | [8] |

| Flash Point | 113 °C (closed cup) | [9] |

| Density | 1.027 g/cm³ | [10] |

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Target Compound - Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and should be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅N₃O₂ |

| Molecular Weight | 185.22 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| LogP | -1.2 to -0.8 |

| Topological Polar Surface Area | 61.8 Ų |

Proposed Synthesis and Experimental Protocols

As there is no established protocol for the synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone in the reviewed literature, a plausible and robust two-step synthetic route is proposed. This route begins with the readily available 1-acetylpiperazine and employs a phthalimide-protected 2-bromoethylamine, followed by deprotection to yield the final product.

Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone (Intermediate)

This step involves the N-alkylation of 1-acetylpiperazine with N-(2-bromoethyl)phthalimide. The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

-

To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add 1-acetylpiperazine (1.0 equivalent).

-

Add N-(2-bromoethyl)phthalimide (1.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure intermediate product.

Step 2: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Target Compound)

The final step is the deprotection of the phthalimide group using hydrazine, a standard method for this transformation.

Experimental Protocol:

-

Dissolve the intermediate, 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone (1.0 equivalent), in ethanol.

-

Add hydrazine monohydrate (2.0-3.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be further purified by recrystallization or column chromatography to yield the final product, 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

Analytical Characterization (Predicted)

The successful synthesis of the target compound would be confirmed by standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR: The spectrum is expected to show characteristic signals for the acetyl group protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the 2.4-3.6 ppm range), and the methylene protons of the aminoethanone moiety.

-

¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the acetyl and ethanone groups, as well as for the carbons of the piperazine ring and the methylene groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (185.22 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide and ketone, and C-N stretching.

Biological Context and Potential Applications

Piperazine derivatives are known to possess a wide array of biological activities. Many compounds containing the N-arylpiperazine moiety exhibit significant effects on the central nervous system, particularly modulating serotonergic and dopaminergic receptors.[1] Furthermore, various piperazine derivatives have been investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][6] The introduction of an aminoethanone side chain to the N-acetylpiperazine core in the target compound may confer novel pharmacological properties, making it a person of interest for screening in various biological assays.

Safety and Handling

Detailed toxicological data for 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is not available. However, based on the starting material, 1-acetylpiperazine, and general laboratory safety practices, the following precautions should be taken:

-

1-Acetylpiperazine: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[8]

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive summary of the available information on 1-acetylpiperazine and a detailed, scientifically-grounded proposal for the synthesis and characterization of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for the preparation of this novel compound. The information presented herein should serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related N-substituted piperazine derivatives. Further experimental work is required to confirm the predicted properties and to fully elucidate the pharmacological potential of this compound.

References

- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]

- 8. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Acetylpiperazine 99% | 13889-98-0 [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. wap.guidechem.com [wap.guidechem.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a theoretical framework for the synthesis and structure elucidation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. The experimental protocols are based on analogous chemical transformations, and the spectroscopic data are predicted based on the chemical structure. Actual experimental results may vary.

Introduction

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is a piperazine derivative of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in numerous biologically active compounds. The presence of a secondary amine, a ketone, and an amide functional group suggests its potential as a versatile building block in the synthesis of more complex molecules. This guide outlines a proposed synthetic route and a comprehensive strategy for the structural confirmation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone using modern spectroscopic techniques.

Proposed Synthesis

A plausible synthetic route to 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone involves a two-step process starting from commercially available N-acetylpiperazine and a protected glycine derivative. A tert-butyloxycarbonyl (Boc) protecting group is suitable for the amino group of glycine, which can be removed under acidic conditions in the final step.

Caption: Proposed two-step synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(4-acetylpiperazin-1-yl)-2-oxoethyl)carbamate

-

To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

In a separate flask, dissolve N-acetylpiperazine (1.0 eq) and triethylamine (Et3N, 2.5 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

-

Add the freshly prepared N-Boc-glycyl chloride solution dropwise to the N-acetylpiperazine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Final Product)

-

Dissolve the purified tert-butyl (2-(4-acetylpiperazin-1-yl)-2-oxoethyl)carbamate (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, likely as a TFA salt. Neutralization with a suitable base can provide the free amine.

Structure Elucidation

A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is employed for the comprehensive structure elucidation of the final product.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

| Parameter | Predicted Value |

| Molecular Formula | C8H15N3O2 |

| Molecular Weight | 185.22 g/mol |

| Exact Mass | 185.1164 |

| Key Fragmentation | m/z 142 ([M-CH2NH2]+), m/z 128 ([M-C(O)CH2NH2]+), m/z 85, m/z 56 |

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3400 | N-H (amine) | Stretch (broad) |

| 2850-2950 | C-H (aliphatic) | Stretch |

| ~1680 | C=O (ketone) | Stretch |

| ~1640 | C=O (amide) | Stretch |

| ~1550 | N-H (amine) | Bend |

| 1000-1200 | C-N | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | t, J = 5.0 Hz | 2H | H-3', H-5' (axial) |

| ~3.50 | t, J = 5.0 Hz | 2H | H-3', H-5' (equatorial) |

| ~3.40 | s | 2H | H-2 |

| ~2.50 | t, J = 5.0 Hz | 4H | H-2', H-6' |

| ~2.10 | s | 3H | H-8 |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C-7 |

| ~168.0 | C-1 |

| ~55.0 | C-2 |

| ~45.0 | C-2', C-6' |

| ~42.0 | C-3', C-5' |

| ~21.0 | C-8 |

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

In-Depth Technical Guide: 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone and its Core Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper serves as a detailed guide on the chemical properties and synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. Due to the absence of a publicly registered CAS number and extensive documentation for the title compound, this document focuses on its key precursor, 1-Acetylpiperazine (CAS: 13889-98-0) . A proposed, scientifically-grounded synthetic route to the target molecule is also provided to facilitate further research and development.

Executive Summary

The quest for novel pharmaceutical agents often involves the synthesis of unique molecular scaffolds. 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone represents such a scaffold, combining the versatile piperazine core with reactive acetyl and aminoethanone functionalities. While direct experimental data for this specific molecule is scarce, a thorough understanding of its key intermediate, 1-Acetylpiperazine, provides a solid foundation for its synthesis and potential applications. This guide offers a compilation of known data for 1-Acetylpiperazine and a logical, actionable synthetic strategy to obtain 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

Core Intermediate: 1-Acetylpiperazine (CAS: 13889-98-0)

1-Acetylpiperazine is a widely utilized building block in the synthesis of more complex molecules, especially within the pharmaceutical industry, where it is a precursor to a variety of psychoactive drugs, antihistamines, and antipsychotics.[1]

Quantitative Data Summary

The key physicochemical properties of 1-Acetylpiperazine are detailed in the table below, providing a ready reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 13889-98-0 | |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |

| Appearance | A clear, light yellow liquid when melted; typically a white to off-white crystalline solid at room temperature. | [1][2] |

| Melting Point | 31-34 °C | |

| Flash Point | 110 °C (230 °F) | [3] |

| Solubility | Soluble in methanol and water (210 g/L at 20°C). | [2] |

| pKa (basic) | 7.9 | [4] |

| ¹H NMR Spectrum | The spectrum is consistent with the chemical structure. | [5] |

| Purity | Typically ≥98.5% as determined by Gas Chromatography (GC). | [6] |

Experimental Protocol: Synthesis of 1-Acetylpiperazine

The standard industrial and laboratory synthesis of 1-Acetylpiperazine involves the acetylation of piperazine.[1] Below are two common procedures.

Method 1: Iodine-Catalyzed Transamidation [7]

-

Materials: Anhydrous piperazine, acetamide, iodine, and xylene.

-

Procedure:

-

Combine anhydrous piperazine (1.0 mole), acetamide (1.0 mole), and a catalytic amount of iodine (approximately 1.0 g) in 250 ml of xylene.

-

Heat the mixture to a gentle reflux and maintain this temperature overnight.

-

After the reaction is complete, remove the xylene and any unreacted starting materials via distillation under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure 1-Acetylpiperazine.

-

Method 2: Acetylation with Acetic Anhydride [1]

-

Materials: Piperazine, acetic anhydride, and a suitable solvent.

-

Procedure:

-

Dissolve piperazine in an appropriate solvent.

-

Add acetic anhydride to the solution in a dropwise manner, controlling the temperature of the reaction.

-

Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Isolate the product through an extraction process, followed by purification via recrystallization or distillation.

-

Caption: Synthesis of 1-Acetylpiperazine.

Proposed Synthetic Pathway to 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

The synthesis of the title compound can be logically approached through a two-step process starting from 1-Acetylpiperazine, as detailed below. This proposed route is based on established N-alkylation and deprotection reactions common in medicinal chemistry.

Step 1: N-Alkylation with a Protected 2-Aminoethyl Halide

This step introduces the protected aminoethanone precursor onto the piperazine ring.

-

Reaction: 1-Acetylpiperazine is reacted with an N-protected 2-haloethylamine, for example, N-(2-bromoethyl)phthalimide.

-

Materials: 1-Acetylpiperazine, N-(2-bromoethyl)phthalimide, a suitable base such as Potassium Carbonate[7], and a polar aprotic solvent like Acetonitrile or DMF.

-

Procedure:

-

In a reaction vessel, combine 1-Acetylpiperazine (1.0 equivalent), N-(2-bromoethyl)phthalimide (1.0 to 1.2 equivalents), and potassium carbonate (2 to 3 equivalents) in acetonitrile.

-

Heat the mixture to reflux and stir overnight. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product, 1-(4-acetylpiperazin-1-yl)-2-(phthalimido)ethane, using column chromatography.

-

Step 2: Deprotection of the Amino Group

The final step is the removal of the protecting group to yield the desired primary amine.

-

Reaction: The phthalimide protecting group is cleaved using hydrazine.

-

Materials: 1-(4-acetylpiperazin-1-yl)-2-(phthalimido)ethane, hydrazine hydrate, and ethanol.

-

Procedure:

-

Dissolve the protected intermediate in ethanol.

-

Add an excess of hydrazine hydrate (typically 5 to 10 equivalents).

-

Heat the solution to reflux for several hours. A precipitate of phthalhydrazide will form.

-

After cooling, filter the mixture to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by recrystallization or column chromatography to obtain 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

-

Caption: Proposed synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

Outlook and Future Directions

The piperazine scaffold is a privileged structure in medicinal chemistry, and derivatives are constantly being explored for novel biological activities.[8] The title compound, with its terminal primary amine, is an excellent candidate for further derivatization to create libraries of novel compounds for high-throughput screening. Future research should focus on the successful synthesis and subsequent biological evaluation of this and analogous compounds to explore their therapeutic potential.

Disclaimer

The synthetic protocol for 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone described herein is a proposed route based on established chemical literature and has not been experimentally validated by the authors of this document. It is imperative that any researcher attempting this synthesis performs a thorough literature review and optimizes the experimental conditions. All chemical manipulations should be carried out with appropriate personal protective equipment in a well-ventilated fume hood.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Acetylpiperazine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis of the 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic methodology for the preparation of the 1-(4-acetylpiperazin-1-yl)-2-aminoethanone building block, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis proceeds via a two-step route involving the acylation of N-acetylpiperazine followed by a Gabriel-type amination. This guide provides detailed experimental protocols, quantitative data, and a logical workflow for the successful synthesis and characterization of this key intermediate.

Synthetic Strategy

The synthesis of 1-(4-acetylpiperazin-1-yl)-2-aminoethanone is achieved through a two-step process, commencing with the readily available starting material, 1-acetylpiperazine. The overall synthetic transformation is depicted below:

Step 1: Synthesis of 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone (Intermediate 1)

The first step involves the acylation of 1-acetylpiperazine with 2-chloroacetyl chloride in an inert solvent. This reaction proceeds via nucleophilic acyl substitution to yield the chlorinated intermediate.

Step 2: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Final Product)

The final product is obtained through the amination of the chloro-intermediate. The Gabriel synthesis, a reliable method for preparing primary amines from alkyl halides, is employed. This involves the reaction of the chloro-intermediate with potassium phthalimide, followed by hydrazinolysis to liberate the desired primary amine.

Experimental Protocols

Synthesis of 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone

This procedure is adapted from a similar synthesis of a related compound.[1]

Materials:

-

1-Acetylpiperazine

-

2-Chloroacetyl chloride

-

Dichloromethane (CH2Cl2), anhydrous

-

10% Sodium bicarbonate (NaHCO3) aqueous solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperazine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane to the cooled solution of 1-acetylpiperazine over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Neutralize the mixture by the careful addition of a 10% aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-1-(4-acetylpiperazin-1-yl)ethanone.

Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

The Gabriel synthesis is a well-established method for the conversion of alkyl halides to primary amines.[2][3]

Materials:

-

2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

Procedure:

Part A: Phthalimide Alkylation

-

In a round-bottom flask, dissolve 2-chloro-1-(4-acetylpiperazin-1-yl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide.

-

Heat the reaction mixture with stirring to a temperature that facilitates the SN2 reaction, typically between 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

Part B: Hydrazinolysis (Ing-Manske Procedure) [4]

-

To the reaction mixture from Part A, add ethanol followed by hydrazine hydrate (2.0 eq).

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue contains the crude 1-(4-acetylpiperazin-1-yl)-2-aminoethanone.

Purification:

The crude product can be purified by an appropriate method such as column chromatography or by forming a hydrochloride salt and recrystallizing.

Quantitative Data

The following table summarizes the expected and reported yields for the synthetic steps.

| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Yield |

| 1 | 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone | 1-Acetylpiperazine | 2-Chloroacetyl chloride, NaHCO3 | Dichloromethane | ~90% |

| 2 | 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone | Intermediate from Step 1 | Potassium phthalimide, Hydrazine hydrate | DMF, Ethanol | N/A |

Note: The yield for Step 2 is not explicitly reported in the searched literature for this specific substrate and will be dependent on the optimization of the reaction conditions.

Characterization Data

Characterization data for the final product is crucial for confirming its identity and purity. While specific spectral data for 1-(4-acetylpiperazin-1-yl)-2-aminoethanone was not found in the search results, the expected spectroscopic features are outlined below.

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

-

1H NMR: Expected signals would include a singlet for the acetyl methyl group, multiplets for the piperazine ring protons, a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the primary amine protons.

-

13C NMR: Expected signals would include a peak for the acetyl methyl carbon, peaks for the piperazine ring carbons, a peak for the methylene carbon adjacent to the carbonyl, and two carbonyl carbon signals (one for the acetyl group and one for the ethanone).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H15N3O2, MW: 185.23 g/mol ).

Logical Workflow and Diagrams

Synthetic Workflow

The overall synthetic workflow is presented below as a DOT language script for visualization.

Caption: Synthetic workflow for 1-(4-acetylpiperazin-1-yl)-2-aminoethanone.

Signaling Pathway Context

The search did not yield specific information on signaling pathways directly involving 1-(4-acetylpiperazin-1-yl)-2-aminoethanone. However, piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) which are integral to numerous signaling cascades. The diagram below illustrates a generalized GPCR signaling pathway where a piperazine-containing ligand might act as an antagonist.

Caption: Generalized GPCR antagonist signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of the 1-(4-acetylpiperazin-1-yl)-2-aminoethanone building block. The described two-step synthetic route is based on well-established chemical transformations and offers a reliable method for accessing this valuable compound for applications in drug discovery and development. Further optimization of the amination step and detailed analytical characterization are recommended for researchers implementing this synthesis. The provided diagrams offer a clear visualization of the synthetic workflow and a potential biological context for this class of molecules.

References

Potential Mechanisms of Action of Acetylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpiperazine derivatives, a versatile class of compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of these derivatives, focusing on their roles as cholinesterase inhibitors, antioxidants, and modulators of key signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The piperazine scaffold is a privileged structure in modern medicinal chemistry, and the addition of an acetyl group can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. N-acetylpiperazine and its analogs have been investigated for a range of therapeutic applications, primarily targeting the central nervous system and conditions associated with oxidative stress. This guide will delve into the core mechanisms through which these compounds are believed to exert their effects.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

A prominent mechanism of action for a number of piperazine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy in Alzheimer's disease and other neurodegenerative disorders.

Quantitative Data on Cholinesterase Inhibition

Several studies have synthesized and evaluated piperazine derivatives for their cholinesterase inhibitory activity. While data specifically on N-acetylpiperazine derivatives is emerging, related compounds show promising results.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| General Piperazine Derivatives | AChE | 4.59 - 6.48 | [1] |

| BChE | 4.85 - 8.35 | [1] |

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The inhibitory activity of acetylpiperazine derivatives on AChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Detailed Protocol:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

AChE solution (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

DTNB solution.

-

Test compound solutions (acetylpiperazine derivatives) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[2]

-

Add 10 µL of the test compound solution (or vehicle for control).[2]

-

Add 10 µL of AChE solution (e.g., 1 U/mL).[2]

-

Incubate the plate for 10 minutes at 25 °C.[2]

-

Add 10 µL of 10 mM DTNB to the reaction mixture.[2]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[2]

-

Shake the plate for 1 minute.[2]

-

After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.[2]

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway

Antioxidant Activity and Modulation of the IL-6/Nrf2 Pathway

Certain acetylpiperazine derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress implicated in various pathologies, including neurodegenerative diseases.

Quantitative Data on Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using radical scavenging assays.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Compound 50 (Berberine derivative with N-acetylpiperazine) | DPPH | 11.08 | [3] |

| ABTS | 4.76 | [3] | |

| LQFM180 | DPPH | - | [4] |

Experimental Protocols

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically at 517 nm.

Detailed Protocol:

-

Reagent Preparation:

-

0.1 mM DPPH solution in methanol.

-

Test compound solutions at various concentrations in a suitable solvent.

-

Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

Add 3 mL of the 0.1 mM DPPH solution to 1 mL of the test compound solution.

-

Shake the mixture vigorously.

-

Allow the reaction to stand for 30 minutes at room temperature in the dark.[5]

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

The scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 values are then determined.

-

Principle: This assay measures the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. The assay is typically an ELISA-based method where a specific double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate. Active Nrf2 from nuclear extracts binds to this sequence and is detected by a specific primary antibody followed by a HRP-conjugated secondary antibody.

Detailed Protocol (based on a commercial kit):

-

Nuclear Extract Preparation:

-

Culture cells and treat with the acetylpiperazine derivative.

-

Harvest the cells and isolate the nuclear fraction using a nuclear extraction kit.

-

-

Assay Procedure:

-

Add the prepared nuclear extracts to the wells of the Nrf2-binding site coated plate.

-

Incubate for 1 hour at room temperature to allow Nrf2 binding.[6]

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against Nrf2 and incubate for 1 hour.[6]

-

Wash and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.[6]

-

Add the developing solution and incubate until a blue color develops.[6]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]

-

Signaling Pathway

Some piperazine derivatives have been shown to promote cell survival through an IL-6/Nrf2 positive-feedback loop.[7][8]

Modulation of GABAergic and Other Neurotransmitter Systems

The piperazine scaffold is a common feature in many centrally acting drugs, and its derivatives are known to interact with various neurotransmitter receptors.

GABA-A Receptor Antagonism

While not extensively studied for acetylated derivatives, some piperazine compounds act as antagonists at the GABAA receptor.[9] This action can lead to an increase in catecholamine levels, which may contribute to their psychoactive effects.

Quantitative Data: Data for specific N-acetylpiperazine derivatives is currently limited. However, for general piperazine derivatives, IC20 values for GABAA receptor antagonism have been reported in the micromolar range.[9]

Interaction with Serotonergic and Dopaminergic Receptors

Arylpiperazine derivatives are well-known for their high affinity for serotoninergic (5-HT) and dopaminergic (D) receptors. The specific receptor subtype affinity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the substitution pattern on both the aryl and piperazine rings. One study reported that the N-acetylpiperazine derivative LQFM180 was able to bind to α1B, 5-HT1A, and D2 receptors in the low micromolar range.[4]

Experimental Protocol: Radioligand Binding Assay

Principle: This technique is used to determine the affinity of a ligand (the acetylpiperazine derivative) for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Detailed Protocol (General):

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2).

-

-

Binding Reaction:

-

Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled acetylpiperazine derivative.

-

-

Separation and Detection:

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

The data are used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.

-

Signaling Pathway

Conclusion

Acetylpiperazine derivatives represent a promising class of compounds with multiple potential mechanisms of action. Their ability to inhibit cholinesterases, exhibit antioxidant effects through pathways like the IL-6/Nrf2 loop, and modulate key neurotransmitter systems underscores their therapeutic potential, particularly for complex multifactorial diseases of the central nervous system. Further research, including the generation of more extensive quantitative structure-activity relationship data and detailed in vivo studies, is warranted to fully elucidate their pharmacological profiles and advance their development as novel therapeutic agents. This guide provides a foundational understanding of these mechanisms and the experimental approaches to investigate them, serving as a valuable tool for the scientific community.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hydrolysis rate constants: Topics by Science.gov [science.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. vdoc.pub [vdoc.pub]

- 8. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Piperazine Synthon: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive literature review of piperazine-based synthons, focusing on their synthesis, application in drug discovery, and the structure-activity relationships that govern their biological effects.

The Significance of the Piperazine Moiety in Medicinal Chemistry

The widespread use of the piperazine core in drug design can be attributed to several key factors:

-

Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the fine-tuning of crucial properties such as solubility, lipophilicity, and basicity. This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][2]

-

Pharmacodynamic Versatility: The piperazine scaffold serves as a versatile linker or central core to which various pharmacophoric groups can be attached in a specific spatial orientation. This enables the design of molecules that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Synthetic Accessibility: A plethora of robust and efficient synthetic methods have been developed for the preparation and derivatization of piperazine-containing molecules, making them readily accessible for chemical exploration.

The therapeutic applications of piperazine-containing drugs are extensive, spanning areas such as oncology (e.g., Imatinib, Olaparib), central nervous system disorders (e.g., Clozapine, Vortioxetine), infectious diseases (e.g., Ciprofloxacin), and cardiovascular diseases.[3][4]

Key Synthetic Methodologies for Piperazine-Based Synthons

The construction and functionalization of the piperazine ring can be achieved through a variety of synthetic strategies. This section details the experimental protocols for several key transformations.

N-Arylation of Piperazines

The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen is a common and crucial step in the synthesis of many pharmaceuticals.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the N-arylation of amines.[5][6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

To a reaction vessel containing palladium acetate (0.47 mol%) and (R)-BINAP (0.2 mol%) in toluene at 40 °C, the aryl bromide (1 equivalent), N-methylpiperazine (2 equivalents), and sodium tert-butoxide (1.4 equivalents) are added. The mixture is stirred at 100 °C until complete conversion of the aryl bromide is observed by TLC or LC-MS. The reaction is then cooled to room temperature. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

A logical workflow for a typical Buchwald-Hartwig amination is depicted below.

The copper-catalyzed Ullmann condensation is a classical method for N-arylation, often requiring higher temperatures than palladium-catalyzed methods.[9]

N-Alkylation of Piperazines

The introduction of alkyl groups onto the piperazine nitrogens is commonly achieved through nucleophilic substitution or reductive amination.

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[10][11][12]

Experimental Protocol: General Procedure for Reductive Amination [13]

To a stirred solution of 1-Boc-piperazine (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., argon). The reaction mixture is stirred overnight. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The general mechanism of reductive amination is illustrated below.

C-H Functionalization of Piperazines

Recent advances in synthetic methodology have enabled the direct functionalization of the C-H bonds of the piperazine ring, providing access to novel chemical space.[14][15][16]

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds.[14][17]

Experimental Protocol: Photoredox C-H Arylation of N-Boc-piperazine [14]

A reaction tube is charged with N-Boc-piperazine (1 equivalent), an aryl halide (1.5 equivalents), a photoredox catalyst such as Ir(ppy)3 (1-2 mol%), a base (e.g., NaOAc, 2 equivalents), and a suitable solvent (e.g., DMSO). The mixture is degassed by sparging with an inert gas (e.g., argon) for 15-20 minutes. The reaction tube is then sealed and irradiated with visible light (e.g., blue LEDs) with stirring at room temperature for 12-24 hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Solid-Phase Synthesis of Piperazine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening.[18][19]

Experimental Protocol: Solid-Phase Synthesis of a Piperazine-2-carboxamide Library [19]

-

Resin Loading: Fmoc-Rink Amide resin is deprotected with 20% piperidine in DMF. The free amine on the resin is then coupled with a suitably protected piperazine-2-carboxylic acid scaffold using a coupling agent such as HBTU in the presence of a base like DIEA.

-

N4-Derivatization: The Fmoc protecting group on the piperazine nitrogen is removed with 20% piperidine in DMF. The resulting secondary amine is then reacted with a diverse set of building blocks such as sulfonyl chlorides, isocyanates, chloroformates, or carboxylic acids to introduce diversity at the N4 position.

-

N1-Derivatization: The second protecting group on the piperazine nitrogen (e.g., Alloc) is removed under appropriate conditions (e.g., Pd(PPh3)4 for Alloc). The liberated N1 amine is then functionalized with another set of diverse reagents.

-

Cleavage and Purification: The final compounds are cleaved from the solid support using a cleavage cocktail (e.g., TFA/DCM). The crude products are then purified, typically by preparative HPLC.

A schematic representation of a solid-phase synthesis workflow for a piperazine library.

Quantitative Data of Piperazine-Based Synthons

The biological activity of piperazine derivatives is highly dependent on their substitution patterns. This section presents quantitative data for selected piperazine-based compounds, highlighting their potential as therapeutic agents.

Piperazine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Piperazine-containing molecules have been successfully developed as potent and selective kinase inhibitors.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 4d | JNK1 | 2.1 | [20] |

| 4f | JNK1 | 3.3 | [20] |

| 11 | VEGFR2 | 0.03-0.06 | [21][22] |

| 13 | VEGFR2 | 0.03-0.06 | [21][22] |

| 16 | VEGFR2 | 0.03-0.06 | [21][22] |

Table 1: In vitro potency of selected piperazine-based kinase inhibitors.

Synthetic Yields for Key Transformations

The efficiency of synthetic routes is a critical factor in drug development. The following table summarizes reported yields for the synthesis of various piperazine derivatives.

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| Buchwald-Hartwig Amination | Aryl bromide, N-methylpiperazine | N-Aryl-N'-methylpiperazine | ~99 | [8] |

| Reductive Amination | 1-Boc-piperazine, Cinnamaldehyde | N-(cinnamyl)-N'-Boc-piperazine | Not specified | [12] |

| Solid-Phase Synthesis | Piperazine-2-carboxamide scaffold | Library of amides | High purity | [18][19] |

| Photoredox C-H Arylation | N-aryl piperazine, 1,4-dicyanobenzene | α-arylated piperazine | 95 | [16] |

Table 2: Representative yields for the synthesis of piperazine-based synthons.

Conclusion

Piperazine-based synthons continue to be a rich source of inspiration for the design and discovery of new therapeutic agents. The synthetic versatility of the piperazine scaffold, coupled with its favorable physicochemical and pharmacological properties, ensures its enduring importance in medicinal chemistry. The ongoing development of novel synthetic methodologies, such as C-H functionalization and flow chemistry, will undoubtedly expand the accessible chemical space and lead to the discovery of next-generation piperazine-containing drugs with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis and application of piperazine-based synthons, offering valuable insights and detailed protocols for researchers in the field of drug discovery and development.

References

- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. zinc.5z.com [zinc.5z.com]

- 20. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of piperazine-based thi... preview & related info | Mendeley [mendeley.com]

- 22. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Aminoethanone Compounds

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration into the discovery and synthesis of novel aminoethanone compounds, a class of molecules demonstrating significant therapeutic potential across various disease areas. We delve into the synthetic methodologies, quantitative biological data, and key signaling pathways associated with three promising subclasses: antimicrobial 5-acetamidoaurones, adamantyl ethanone derivatives as 11β-HSD1 inhibitors, and anticancer 9-acridinyl amino acid derivatives. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the field of drug discovery and development.

Antimicrobial 5-Acetamidoaurones

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. 5-Acetamidoaurones, a subclass of aurone flavonoids, have shown promising antibacterial activity.

Synthesis of 5-Acetamidoaurones

The synthesis of 5-acetamidoaurones is achieved through a multi-step process, commencing with the preparation of a benzofuranone intermediate, followed by a Claisen-Schmidt condensation with various benzaldehydes, and subsequent conversion of an amino group to an acetamido group.

Experimental Protocol: Synthesis of 5-Acetamidoaurones

Step 1: Synthesis of 6-aminobenzofuran-3(2H)-one This intermediate is synthesized from commercially available starting materials, typically involving the formation of a benzofuranone ring system with a nitro group that is subsequently reduced to an amine.

Step 2: Claisen-Schmidt Condensation to form Aminoaurones

-

To a solution of 6-aminobenzofuran-3(2H)-one (1 equivalent) in ethanol, add the desired substituted benzaldehyde (1.2 equivalents).

-

Add a solution of aqueous sodium hydroxide (2 equivalents) dropwise while stirring at room temperature.

-

The reaction mixture is stirred for 24-48 hours, during which a precipitate forms.

-

The precipitate is collected by vacuum filtration, washed with cold ethanol and water, and dried to yield the 5-aminoaurone derivative.

Step 3: Acetylation to form 5-Acetamidoaurones

-

Suspend the 5-aminoaurone derivative (1 equivalent) in acetic anhydride.

-

Add a catalytic amount of pyridine.

-

The mixture is stirred at room temperature for 4-6 hours.

-

The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final 5-acetamidoaurone product.

Antimicrobial Activity of 5-Acetamidoaurones

The antimicrobial efficacy of a series of synthesized 5-acetamidoaurones was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.[1][2][3][4][5]

| Compound | Substitution Pattern | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | B. subtilis MIC (µM) |

| 1 | 5-acetamido, 3'-benzyloxy | 3.12 | 6.25 | 12.5 | 1.56 |

| 2 | 5-acetamido, 4'-isopropyloxy | 6.25 | 12.5 | 25 | 3.12 |

| 3 | 5-acetamido, 4'-chloro | 12.5 | 25 | 50 | 6.25 |

| 4 | 5-acetamido, 3',4'-dichloro | 6.25 | 12.5 | 25 | 3.12 |

Synthetic Workflow for 5-Acetamidoaurones

Adamantyl Ethanone Derivatives as 11β-HSD1 Inhibitors

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the peripheral conversion of inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. Adamantyl ethanone derivatives have emerged as potent and selective inhibitors of this enzyme.[6][7]

Synthesis of Adamantyl Ethanone Derivatives

The synthesis of these inhibitors typically starts from 2-bromo-1-(adamantan-1-yl)ethan-1-one, a key intermediate that can be prepared from adamantane-1-carbonyl chloride.

Experimental Protocol: Synthesis of Adamantyl Ethanone Derivatives

Step 1: Synthesis of 2-Bromo-1-(adamantan-1-yl)ethan-1-one

-

To a solution of adamantane-1-carbonyl chloride (1 equivalent) in anhydrous diethyl ether, add diazomethane in diethyl ether dropwise at 0°C.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting diazoketone is then treated with a 48% aqueous solution of hydrobromic acid in diethyl ether at 0°C.

-

The reaction mixture is stirred for 1-2 hours, then washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-bromo-1-(adamantan-1-yl)ethan-1-one.[8][9][10]

Step 2: Synthesis of Adamantyl Ethanone Ethers

-

To a solution of the desired phenol or alcohol (1.1 equivalents) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydride (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromo-1-(adamantan-1-yl)ethan-1-one (1 equivalent) in the same solvent.

-

The reaction mixture is stirred at room temperature or heated to 50-60°C for 4-12 hours.

-

After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[11][12]

11β-HSD1 Inhibitory Activity of Adamantyl Ethanone Derivatives

A series of adamantyl ethanone derivatives were synthesized and their in vitro inhibitory activity against human 11β-HSD1 was determined.[6][7]

| Compound | Linker and Aryl Group | IC50 (nM) |

| 5 | O-(4-pyridyl) | 45 |

| 6 | O-(3-pyridyl) | 68 |

| 7 | O-(2-pyridyl) | 82 |

| 8 | S-(4-pyridyl) | 120 |

| 9 | O-(4-chlorophenyl) | 55 |

Synthetic Workflow for Adamantyl Ethanone Derivatives

Anticancer 9-Acridinyl Amino Acid Derivatives

Acridine-based compounds have a long history in cancer therapy due to their ability to intercalate into DNA and inhibit topoisomerase II. Novel 9-acridinyl amino acid derivatives have been synthesized to improve efficacy and reduce toxicity.

Synthesis of 9-Acridinyl Amino Acid Derivatives

These compounds are synthesized through the nucleophilic substitution of 9-chloroacridine with various amino acids.

Experimental Protocol: Synthesis of 9-Acridinyl Amino Acid Derivatives

Step 1: Synthesis of 9-Chloroacridine

-

A mixture of N-phenylanthranilic acid and phosphorus oxychloride is heated under reflux for 2-3 hours.[1]

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and carefully treated with ice water.

-

The resulting precipitate of 9-chloroacridine is collected by filtration, washed with cold water, and dried.[13][14][15]

Step 2: Synthesis of 9-Acridinyl Amino Acid Derivatives

-

A mixture of 9-chloroacridine (1 equivalent) and the desired amino acid (1.2 equivalents) is heated in phenol at 100-120°C for 4-6 hours.[2]

-

After cooling, the reaction mixture is poured into an excess of diethyl ether.

-

The precipitated product is collected by filtration, washed with diethyl ether, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the 9-acridinyl amino acid derivative.

Anticancer Activity of 9-Acridinyl Amino Acid Derivatives

The cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines.

| Compound | Amino Acid Side Chain | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 10 | Glycine | 8.5 | 12.3 |

| 11 | L-Alanine | 6.2 | 9.8 |

| 12 | L-Valine | 4.1 | 7.5 |

| 13 | L-Leucine | 3.5 | 6.1 |

| 14 | L-Phenylalanine | 2.8 | 4.9 |

Signaling Pathway of Topoisomerase II Inhibition and DNA Intercalation

9-Acridinyl derivatives exert their anticancer effects by a dual mechanism involving the inhibition of topoisomerase II and intercalation into the DNA double helix.[6][16][17][18][19] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis.

This technical guide provides a foundational understanding of the synthesis and biological evaluation of three distinct classes of novel aminoethanone compounds. The detailed protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanone, 2-bromo-1-cyclohexyl- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 16. biorxiv.org [biorxiv.org]

- 17. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. Due to the limited availability of direct experimental data for this specific molecule, this document combines computational predictions with established experimental protocols commonly employed in the pharmaceutical sciences. This approach offers a robust framework for researchers initiating studies on this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(4-acetylpiperazin-1-yl)-2-aminoethanone |

| Molecular Formula | C8H15N3O2[1] |

| CAS Number | Not available |

| PubChem CID | 4739829[1] |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. These values serve as an initial guide for experimental design and handling of the compound.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 185.23 g/mol | Calculation based on molecular formula |

| XLogP3 | -1.5 | Computational prediction |

| Hydrogen Bond Donor Count | 1 | Computational prediction |

| Hydrogen Bond Acceptor Count | 4 | Computational prediction |

| Rotatable Bond Count | 2 | Computational prediction |

| Topological Polar Surface Area | 64.9 Ų | Computational prediction |

| Formal Charge | 0 | Computational prediction |

| pKa (most basic) | 7.8 ± 0.3 | Computational prediction |

| pKa (most acidic) | 14.5 ± 0.7 | Computational prediction |

| Aqueous Solubility | >10 g/L | Computational prediction |

Experimental Protocols for Physicochemical Characterization

To complement the predicted data, the following section outlines standard experimental protocols for determining the key physicochemical parameters of a novel compound like 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[2] Both kinetic and thermodynamic solubility assays are recommended.

-

Kinetic Solubility (High-Throughput Screening):

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Add a small aliquot of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Filter the solution to remove any precipitate.

-

Analyze the concentration of the compound in the filtrate using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to a series of aqueous buffers with different pH values (e.g., 2, 5, 7.4, 9).

-

Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the samples to remove undissolved solid.

-

Determine the concentration of the dissolved compound in each filtrate by a validated analytical method such as HPLC-UV or LC-MS.

-

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is crucial for predicting a drug's ability to cross biological membranes.[2]

-

Shake-Flask Method for LogP:

-

Prepare a solution of the compound in one of the two immiscible solvents (n-octanol and water).

-

Add the second immiscible solvent to the solution.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.

-

Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

-

Chromatographic Method for LogD:

-

Utilize reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Elute the compound through a C18 column using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Correlate the retention time of the compound with the retention times of a series of well-characterized reference compounds with known LogD values.

-

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is essential for understanding a compound's solubility and absorption at different pH values.

-

Potentiometric Titration:

-

Dissolve a precise amount of the compound in water or a co-solvent system.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of solutions of the compound in buffers with a wide range of pH values.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelength at which the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity in a drug discovery setting.

References

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved pharmaceutical agents. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, often impart favorable pharmacokinetic characteristics to drug candidates, such as improved aqueous solubility and oral bioavailability. Within the diverse landscape of piperazine-containing building blocks, 1-(4-acetylpiperazin-1-yl)-2-aminoethanone emerges as a particularly promising, yet underexplored, intermediate. This technical guide aims to provide a comprehensive overview of this compound, consolidating available data on its synthesis, properties, and potential applications, by drawing upon information from structurally related analogs. The presence of a primary amine, a ketone, and an N-acetylated piperazine core offers multiple points for chemical modification, making it a versatile scaffold for the construction of novel and complex molecular architectures.

Physicochemical Properties

| Property | 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Predicted) | 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone[1][2] | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone[1] |

| Molecular Formula | C8H15N3O2 | C12H23N3O | C7H15N3O |

| Molecular Weight | 185.22 g/mol | 225.33 g/mol | 157.21 g/mol |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | 41.5 Ų | 41.5 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| LogP (Predicted) | -1.2 | 1.9 | -0.8 |

Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

A practical synthetic route to 1-(4-acetylpiperazin-1-yl)-2-aminoethanone can be proposed based on established methodologies for the synthesis of related α-amino ketones and acylated piperazines. A plausible two-step approach starting from 1-acetylpiperazine is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-chloroethanone

-

To a stirred solution of 1-acetylpiperazine (1.0 eq.) and a suitable non-nucleophilic base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-acetylpiperazin-1-yl)-2-chloroethanone, which can be purified by column chromatography or recrystallization. A similar procedure is described for the synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[3]

Step 2: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

-

Dissolve the 1-(4-acetylpiperazin-1-yl)-2-chloroethanone (1.0 eq.) in a suitable solvent such as chloroform.

-

Add hexamine (hexamethylenetetramine) (1.1 eq.) and stir the mixture at room temperature overnight. This reaction forms a quaternary ammonium salt.

-

Concentrate the reaction mixture and treat the residue with an acidic solution (e.g., ethanolic HCl) to hydrolyze the intermediate and liberate the primary amine.

-

The final product, 1-(4-acetylpiperazin-1-yl)-2-aminoethanone, can be isolated as its hydrochloride salt and purified by recrystallization. This method is analogous to the synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride.[4]

Role as a Pharmaceutical Intermediate

The structural features of 1-(4-acetylpiperazin-1-yl)-2-aminoethanone make it a highly valuable scaffold for the synthesis of a wide range of pharmaceutical compounds. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas.

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

| Antipsychotics | Aripiprazole, Olanzapine, Ziprasidone |

| Antidepressants | Vortioxetine, Vilazodone |

| Antihistamines | Cetirizine, Levocetirizine, Hydroxyzine |

| Anticancer Agents | Imatinib, Ponatinib |

| Antiviral Agents | Indinavir |

| Antifungal Agents | Ketoconazole, Posaconazole |

The presence of a primary amine and a ketone in the target intermediate allows for diverse chemical transformations, enabling the construction of libraries of compounds for drug discovery programs. For instance, the analog 2-amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone is utilized in studies involving neurotransmitter receptors.[1]

Reactivity and Potential for Further Functionalization

The primary amine and the ketone functionalities are the key reactive centers in 1-(4-acetylpiperazin-1-yl)-2-aminoethanone, allowing for a multitude of subsequent chemical modifications.

-

Reactions of the Primary Amine: The primary amine can undergo N-alkylation, N-acylation, reductive amination, and can be used as a nucleophile in the construction of various heterocyclic systems such as pyrimidines, imidazoles, or pyrazines.

-

Reactions of the Ketone: The ketone can participate in reactions such as reduction to a secondary alcohol, Wittig olefination, and condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

References

- 1. 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride | 705944-08-7 | Benchchem [benchchem.com]

- 2. PubChemLite - 2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone (C12H23N3O) [pubchemlite.lcsb.uni.lu]